3-(Dimethylamino)benzaldehyde

Description

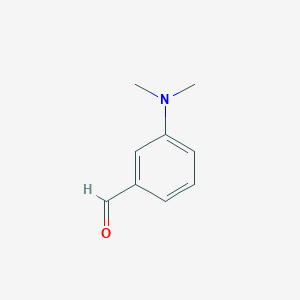

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJQTKBVPNTQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275093 | |

| Record name | 3-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-22-7 | |

| Record name | 3-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Dimethylamino)benzaldehyde, a versatile organic compound with significant applications in chemical synthesis and analysis. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis and purification, and its role in various scientific domains.

Chemical Identity and Structure

CAS Number: 619-22-7[1][2][3][4][5]

Molecular Formula: C₉H₁₁NO[1][2][3][6]

Molecular Weight: 149.19 g/mol [1][3]

IUPAC Name: this compound[3]

Synonyms: 3-N,N-Dimethylbenzaldehyde, m-(Dimethylamino)benzaldehyde[1][4]

The structure of this compound consists of a benzene ring substituted with an aldehyde group (-CHO) and a dimethylamino group (-N(CH₃)₂). The chemical structure is as follows:

Canonical SMILES: CN(C)C1=CC=CC(=C1)C=O[3]

InChI Key: WUJQTKBVPNTQLU-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 137.5-138 °C | [1] |

| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.67 ± 0.10 (Predicted) | [1] |

| Flash Point | 99.1 ± 12.0 °C | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-(dimethylamino)benzyl alcohol.[4][6]

Materials:

-

3-(dimethylamino)benzyl alcohol

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Sulfur trioxide-pyridine complex (SO₃-Py)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Dissolve 3-(dimethylamino)benzyl alcohol (e.g., 750 mg, 5 mmol) in a solvent mixture of dichloromethane and dimethyl sulfoxide.[4][6]

-

To this solution, sequentially add triethylamine (e.g., 2.8 mL, 20 mmol) and sulfur trioxide-pyridine complex (e.g., 1.59 g, 10 mmol).[4][6]

-

Stir the reaction mixture at room temperature for 2 hours.[4][6]

-

After the reaction is complete, remove the dichloromethane by distillation under reduced pressure.[4][6]

-

Add saturated aqueous ammonium chloride to the residue and extract the product with ethyl acetate.[4][6]

-

Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.[4][6]

-

Purify the crude product by column chromatography using an eluent mixture of ethyl acetate and hexane (e.g., ratio 1:2) to obtain this compound.[4][6]

Purification of N-Substituted Aminobenzaldehydes

A general method for the purification of N-substituted aminobenzaldehydes like the p-isomer, which can be adapted, involves acid-base extraction.[7]

Materials:

-

Crude N-substituted aminobenzaldehyde

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution (e.g., 30 wt%)

-

Water

Procedure:

-

Disperse the crude aminobenzaldehyde in water.

-

Add a sufficient amount of concentrated hydrochloric acid to dissolve the compound, forming the hydrochloride salt.[7]

-

Filter the resulting solution to remove any insoluble impurities.[7]

-

Slowly add a sodium hydroxide solution to the filtrate with stirring to precipitate the purified aminobenzaldehyde. The optimal final pH for recovery is typically around 7.[7]

-

Filter the precipitate, wash with water, and dry to obtain the purified product.

Applications in Research and Drug Development

This compound and its isomers, particularly the para-isomer (p-dimethylaminobenzaldehyde or DMAB), are valuable reagents in various analytical and synthetic applications.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[3] The purity of this intermediate is critical for the efficacy and safety of the final drug product.[3]

-

Analytical Reagent: The para-isomer, p-dimethylaminobenzaldehyde, is the primary component of Ehrlich's reagent, which is used to detect indoles.[8] This reaction is widely used in microbiology to identify bacteria that produce indole. It is also a component of Kovac's reagent for the same purpose.[8]

-

Staining Agent: It can be used as a staining agent to identify non-specific esterase activity in cells, which is important in medical and biological research for analyzing cellular processes.[4][6]

-

Chromatography: p-Dimethylaminobenzaldehyde is used as a derivatizing reagent in thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for the detection and quantification of various compounds, including pharmaceuticals and mycotoxins.[9]

-

Hydrazine Determination: It reacts with hydrazine to form a yellow-colored product, allowing for the spectrophotometric determination of hydrazine in aqueous solutions.[8]

Workflow and Pathway Diagrams

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. This compound | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 619-22-7 [m.chemicalbook.com]

- 5. 3-Dimethylaminobenzaldehyde | CAS#:619-22-7 | Chemsrc [chemsrc.com]

- 6. This compound | 619-22-7 [chemicalbook.com]

- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 8. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. globalresearchonline.net [globalresearchonline.net]

physical and chemical properties of 3-(Dimethylamino)benzaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Dimethylamino)benzaldehyde, geared towards researchers, scientists, and professionals in drug development. The information is presented to facilitate its application in synthetic chemistry and to provide context for its potential, largely through its derivatives, in medicinal chemistry.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde characterized by a dimethylamino substituent at the meta position of the benzene ring. It is a yellow liquid at room temperature and is soluble in various organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 137.5-138 °C | [1] |

| Density | 1.072±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.67±0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectral Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the benzene ring, and a singlet for the two methyl groups of the dimethylamino substituent.

-

¹³C NMR: The spectrum would feature a characteristic peak for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), peaks for the aromatic carbons, and a peak for the methyl carbons of the dimethylamino group.

-

FTIR: The infrared spectrum will prominently display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1700 cm⁻¹). Other characteristic bands would include C-H stretching from the aromatic ring and the methyl groups, and C-N stretching of the dimethylamino group.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the influence of the electron-donating dimethylamino group on the aromatic ring.[2] It is a crucial building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[2]

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases.[3] Furthermore, it can participate in reactions such as the Wittig reaction and aldol condensations to form a variety of more complex molecules. The dimethylamino group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution at the ortho and para positions relative to the amino group.

Derivatives of this compound, such as chalcones and Schiff bases, have been investigated for their biological activities, including antimicrobial and anticancer properties.[3]

References

Spectroscopic Profile of 3-(Dimethylamino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-(Dimethylamino)benzaldehyde, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document outlines the expected spectroscopic characteristics based on available data and provides standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Spectroscopic Data Summary

Precise, experimentally verified spectroscopic data for this compound is not uniformly available across all standard databases. The following tables summarize the available and expected spectral characteristics. For comparative purposes, data for the isomeric 4-(Dimethylamino)benzaldehyde is also provided where available, as it is more widely reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

A definitive peak list for this compound was not available in the conducted search. The expected spectrum in a solvent like CDCl₃ would show signals for the aldehyde proton, the aromatic protons, and the N-methyl protons.

¹³C NMR (Carbon-13 NMR)

While the presence of ¹³C NMR data for this compound in CDCl₃ is noted in several databases, a specific peak list could not be retrieved. The anticipated spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the influence of the amino and aldehyde groups), and the N-methyl carbons.

Infrared (IR) Spectroscopy

A detailed peak list for this compound was not found. However, the IR spectrum is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Aromatic C-H stretching |

| C-H (aldehyde) | 2900-2800 and 2800-2700 | Aldehyde C-H stretching (Fermi doublet) |

| C=O (aldehyde) | 1710-1690 | Carbonyl stretching |

| C=C (aromatic) | 1600-1450 | Aromatic ring stretching |

| C-N | 1360-1250 | C-N stretching of the aromatic amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for this compound was not found. For comparison, p-Dimethylaminobenzaldehyde (the 4-isomer) in methanol exhibits an absorption maximum (λmax) at approximately 320 nm.[1] The position of the dimethylamino group at the meta position is expected to cause a shift in the λmax compared to the para isomer.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and UV-Vis spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Add a small drop of TMS to the solution.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) by applying a radiofrequency pulse.

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using salt plates for a liquid sample):

-

Sample Preparation: Place one to two drops of the liquid sample onto the center of a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the assembled salt plates into the sample holder in the spectrometer.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and dry them completely before storage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax).

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes for preparing solutions

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent. Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1-1.0.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm for this compound).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and run a baseline scan to zero the instrument.

-

Sample Measurement:

-

Rinse a second cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

-

Data Acquisition: Run the scan to obtain the UV-Vis absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Dimethylamino)benzaldehyde, a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. This document details two primary synthetic routes: the oxidation of 3-(dimethylamino)benzyl alcohol and a Grignard reaction from 3-bromo-N,N-dimethylaniline. Furthermore, it outlines the key characterization parameters, including physical properties and spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), to ensure product identity and purity. Detailed experimental protocols and structured data tables are provided to facilitate replication and comparison in a research and development setting.

Introduction

This compound, also known as m-(N,N-dimethylamino)benzaldehyde, is an aromatic aldehyde bearing a dimethylamino group at the meta position. This substitution pattern imparts unique electronic properties to the molecule, making it a versatile building block in organic synthesis. The electron-donating nature of the dimethylamino group activates the aromatic ring, influencing its reactivity in various chemical transformations. Its applications span the synthesis of dyes, and the formation of Schiff bases for the development of novel therapeutic agents. This guide serves as a detailed resource for chemists and researchers, providing established methodologies for its preparation and thorough characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 619-22-7 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Yellow liquid or solid | |

| Boiling Point | 137.5-138 °C | |

| Density | 1.072 g/cm³ (predicted) | |

| Refractive Index (n20/D) | 1.577 (lit.) | [2] |

Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are detailed below. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory equipment.

Method 1: Oxidation of 3-(Dimethylamino)benzyl alcohol

This method involves the oxidation of the commercially available 3-(dimethylamino)benzyl alcohol. Various oxidizing agents can be employed; a common and effective method utilizes a Swern oxidation or a milder reagent like pyridinium chlorochromate (PCC). A general procedure using an acid-catalyzed DMSO oxidation is presented here.

Reaction Scheme:

Figure 1: Oxidation of 3-(dimethylamino)benzyl alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethylamino)benzyl alcohol (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Catalyst: Add a catalytic amount of hydrobromic acid (HBr, 48% aqueous solution).

-

Reaction: Heat the reaction mixture to 100 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add brine and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Grignard Reaction from 3-Bromo-N,N-dimethylaniline

This route involves the formation of a Grignard reagent from 3-bromo-N,N-dimethylaniline, followed by formylation using a suitable electrophile like N,N-dimethylformamide (DMF).[3][4]

Reaction Scheme:

Figure 2: Grignard synthesis of this compound.

Experimental Protocol:

-

Grignard Reagent Preparation:

-

Activate magnesium turnings in a dry, inert atmosphere (e.g., under nitrogen or argon) in a flask containing anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 3-bromo-N,N-dimethylaniline in anhydrous THF to the magnesium suspension. A small crystal of iodine can be used to initiate the reaction.

-

Maintain the reaction under reflux until the magnesium is consumed.

-

-

Formylation:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF) to the Grignard reagent with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.3-7.5 | m | 3H | Aromatic protons |

| ~7.1 | m | 1H | Aromatic proton |

| ~3.0 | s | 6H | N-methyl protons (-N(CH₃)₂) |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~150 | Aromatic carbon attached to nitrogen |

| ~138 | Aromatic carbon attached to the aldehyde |

| ~129 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~113 | Aromatic C-H |

| ~40 | N-methyl carbons (-N(CH₃)₂) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde, Fermi resonance) |

| ~1680-1700 | Strong | C=O stretch (aldehyde) |

| ~1580-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350 | Strong | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 149 | Molecular ion [M]⁺ |

| 148 | [M-H]⁺ |

| 120 | [M-CHO]⁺ |

| 104 | [M-CHO-CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Fragmentation Pathway:

Figure 3: Proposed mass fragmentation of this compound.

Purification

Purification of the crude this compound is crucial to obtain a high-purity product.

Experimental Workflow:

Figure 4: General purification workflow.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided detailed methodologies for the synthesis and comprehensive characterization of this compound. The outlined experimental protocols for oxidation and Grignard reaction pathways, coupled with the tabulated physical and spectroscopic data, offer a robust resource for researchers in organic and medicinal chemistry. Adherence to these procedures will facilitate the reliable preparation and verification of this important synthetic intermediate.

References

An In-depth Technical Guide on the Solubility of 3-(Dimethylamino)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)benzaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility profile, the underlying chemical principles governing its solubility, and detailed experimental protocols for determining its solubility in a laboratory setting.

Introduction

This compound is an aromatic aldehyde containing a tertiary amino group at the meta position. This substitution pattern significantly influences its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including its use as a reagent in organic synthesis, a component in the formulation of pharmaceutical products, and a precursor in the manufacturing of dyes and other specialty chemicals. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, designing formulations, and ensuring the successful implementation of analytical methods.

Qualitative Solubility Profile

Based on general principles of chemical interactions and available qualitative data for structurally similar compounds, the solubility of this compound can be predicted as follows:

-

Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): this compound is expected to be readily soluble in polar protic solvents. The lone pair of electrons on the nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, and the aldehyde group can also participate in hydrogen bonding. These interactions with the solvent molecules facilitate the dissolution process.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): High solubility is also anticipated in polar aprotic solvents. The polarity of both the solvent and this compound allows for strong dipole-dipole interactions, which are the primary driving force for dissolution in these media.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): The solubility in non-polar solvents is expected to be limited. While the benzene ring provides some non-polar character, the presence of the polar dimethylamino and aldehyde groups makes the molecule less compatible with non-polar environments. Van der Waals forces would be the predominant, but weaker, interactions between the solute and solvent molecules.

Quantitative Solubility Data

To obtain precise and reliable quantitative data, experimental determination is necessary. The following sections outline detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. The isothermal saturation method followed by gravimetric analysis is a robust and widely used technique for this purpose.

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the minimum time required to reach a constant concentration.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.

-

This technique determines the mass of the dissolved solute by evaporating the solvent.

Procedure:

-

Weighing the Saturated Solution:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

-

Solvent Evaporation:

-

Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point and where it is thermally stable). A gentle stream of nitrogen can be used to accelerate evaporation.

-

-

Drying and Weighing the Residue:

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-(Dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 3-(dimethylamino)benzaldehyde, a versatile aromatic aldehyde utilized in the synthesis of a wide array of organic compounds. This document details the mechanistic pathways, provides structured quantitative data from various studies, and outlines detailed experimental protocols for key transformations. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Reactivity and Mechanistic Overview

This compound's reactivity is primarily dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde functionality. The dimethylamino group, a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions, through a +M (mesomeric) effect. However, its primary influence on the aldehyde's reactivity is the electronic enrichment of the entire molecule, which can modulate the electrophilicity of the carbonyl carbon. The principal reactions of this compound are centered around the electrophilic nature of the aldehyde carbon, making it susceptible to nucleophilic attack. This guide will focus on three fundamental reaction types: Condensation Reactions (Claisen-Schmidt and Knoevenagel), the Wittig Reaction, and Multicomponent Reactions.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This compound is a common substrate in these reactions, leading to the synthesis of valuable compounds such as chalcones and other unsaturated systems.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (or ketone) and another carbonyl compound containing an α-hydrogen. When this compound is reacted with an acetophenone derivative, a chalcone is formed. These compounds are of significant interest due to their diverse biological activities.

Mechanism:

The reaction proceeds via an aldol condensation mechanism. A strong base, typically hydroxide, deprotonates the α-carbon of the ketone (e.g., acetophenone) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy carbonyl compound (an aldol adduct). Subsequent dehydration, which is often spontaneous or promoted by heat, leads to the formation of the α,β-unsaturated ketone, known as a chalcone.

Quantitative Data for Claisen-Schmidt Condensation:

| Ketone Reactant | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | 10% NaOH | Ethanol | Room Temp | 24 | 80.4 | [1] |

| 2-Acetylthiophene | 6M NaOH | Ethanol | Not specified | Not specified | 80 | |

| 4-Methoxyacetophenone | Not specified | Not specified | Not specified | Not specified | 75-90 | [2] |

Experimental Protocol: Synthesis of (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2.0 g (13.44 mmol) of this compound and 1.8 mL (13.44 mmol) of 2-acetylthiophene in ethanol.

-

Reaction Initiation: To the ethanolic solution, add 6M sodium hydroxide (NaOH) solution dropwise while stirring. An orange-colored solid should precipitate.

-

Reaction Completion and Isolation: Continue stirring for a period sufficient for the reaction to complete (monitoring by TLC is recommended).

-

Product Filtration: Isolate the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.

-

Drying: Dry the purified product to obtain the final chalcone.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. Active methylene compounds have a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).

Mechanism:

The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., piperidine, ammonia) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate undergoes protonation to form an alcohol, which is then dehydrated to yield the final condensed product. The strong electron-withdrawing groups on the active methylene compound facilitate both the initial deprotonation and the final dehydration step.

Quantitative Data for Knoevenagel Condensation:

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Malononitrile | Lemon Juice | Solvent-free | Not specified | Not specified | High | [3] |

| Meldrum's Acid | Ethylammonium Nitrate | Ionic Liquid | Room Temp | Not specified | High | [3] |

| 2-(2,4,6-tribromophenyl)acetonitrile | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of this compound and the active methylene compound.

-

Catalyst and Solvent Addition: Add a catalytic amount of a suitable base (e.g., piperidine, pyridine, or an environmentally benign catalyst). The reaction can be run in a solvent or under solvent-free conditions.

-

Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time to achieve completion (monitored by TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into acidified ice water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).

Mechanism:

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of this compound. This forms a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane. The oxaphosphetane is unstable and decomposes to form the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. The stereochemical outcome (E/Z isomerism) of the alkene is dependent on the nature of the substituents on the ylide.

Quantitative Data for Wittig Reaction:

| Ylide | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| (Triphenylphosphoranylidene)acetonitrile | NaH | THF | Reflux | 4 h | 92 | Not specified in snippets |

| Methyl(triphenyl)phosphonium bromide | n-BuLi | THF | 0 | Not specified | Not specified | [5] |

Experimental Protocol: General Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in a dry, aprotic solvent (e.g., THF, ether). Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.

-

Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound in the same solvent dropwise at the low temperature.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient synthetic strategies. This compound can serve as a key aldehyde component in several important MCRs.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a four-component reaction that produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][6][7][8]

Experimental Workflow:

Experimental Protocol: Hantzsch Dihydropyridine Synthesis [6][7]

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1.1 equivalents).

-

Solvent Addition: Add a suitable solvent, such as ethanol.

-

Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry to obtain the pure dihydropyridine.

-

Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).

Biginelli Reaction

The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone.[9][10] These products are of significant interest in medicinal chemistry.

Experimental Workflow:

Experimental Protocol: Biginelli Reaction [9][11]

-

Reactant Mixture: In a round-bottom flask, mix this compound (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Reaction: Reflux the mixture for several hours.

-

Product Isolation: Upon cooling, the product typically crystallizes from the solution. Collect the solid by filtration.

-

Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

Synthesis of Triarylmethane Dyes

This compound is a precursor in the synthesis of triarylmethane dyes, such as Crystal Violet and Malachite Green, although the para-isomer is more commonly cited in introductory syntheses. The synthesis involves the electrophilic substitution of an electron-rich aromatic compound, like N,N-dimethylaniline, onto the aldehyde.

Mechanism of Malachite Green Synthesis (as an illustrative example):

The synthesis of Malachite Green from benzaldehyde and N,N-dimethylaniline provides a model for the analogous reaction with this compound. The reaction is acid-catalyzed. The aldehyde is first protonated to increase its electrophilicity. This is followed by two successive electrophilic aromatic substitution reactions with N,N-dimethylaniline to form the colorless leuco base. The leuco base is then oxidized to the colored dye.[1][12][13][14]

Experimental Protocol: Synthesis of Crystal Violet [2][15]

-

Reaction Mixture: A mixture of urea, dimethylaniline, m-dimethylaminobenzoic acid, and p-dimethylaminobenzaldehyde is heated in the presence of a strong acid.[16][17]

-

Condensation: The reaction proceeds through several stages, including the formation of a Schiff base and a urea intermediate, to form the colorless leuco base of Crystal Violet Lactone.

-

Oxidation: The leuco base is then oxidized to the final colored dye.

Note: The synthesis of Crystal Violet is a multi-step process, and the specific protocol cited involves the synthesis of the lactone derivative.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its participation in a range of fundamental reactions, including Claisen-Schmidt and Knoevenagel condensations, the Wittig reaction, and various multicomponent reactions, allows for the efficient construction of a diverse array of complex molecules. This guide has provided a detailed overview of the key reaction mechanisms, supported by quantitative data and experimental protocols, to aid researchers in the effective utilization of this important building block. The provided visualizations of the reaction pathways and experimental workflows are intended to offer a clear and concise understanding of these transformations.

References

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Crystal violet - Wikipedia [en.wikipedia.org]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. What is Malachite green How is it prepared class 12 chemistry CBSE [vedantu.com]

- 14. youtube.com [youtube.com]

- 15. Crystal violet - Sciencemadness Wiki [sciencemadness.org]

- 16. US4455435A - Method for the preparation of Leuco Crystal Violet Lactone - Google Patents [patents.google.com]

- 17. CN106565650A - Synthetic method for crystal violet lactone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Derivatives and Analogs of 3-(Dimethylamino)benzaldehyde for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives and analogs of 3-(Dimethylamino)benzaldehyde. This scaffold and its isomers have emerged as a versatile platform for the development of novel therapeutic agents and research tools. Key areas of application include the development of potent Aldehyde Dehydrogenase (ALDH) inhibitors for cancer therapy, novel anticancer agents, and sensitive fluorescent probes for biological imaging. This document details the synthetic methodologies for preparing key derivatives, presents quantitative biological data in a comparative format, and provides explicit experimental protocols for their evaluation. Furthermore, this guide visualizes critical signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction

This compound and its structural isomers, particularly the para-substituted analog (p-DMAB or Ehrlich's reagent), are aromatic aldehydes characterized by a dimethylamino electron-donating group. This structural feature imparts unique chemical reactivity and photophysical properties, making them valuable starting materials in organic synthesis and medicinal chemistry.[1] While p-DMAB is well-known for its use in colorimetric assays for indoles, recent research has unveiled a broader therapeutic and diagnostic potential for a range of its derivatives.[2]

This guide focuses on two major classes of derivatives that have garnered significant interest in the scientific community: chalcones and Schiff bases. These derivatives have been extensively investigated for their anticancer properties, with many exhibiting potent cytotoxicity against various cancer cell lines. A significant portion of this research has centered on their ability to inhibit Aldehyde Dehydrogenase (ALDH), an enzyme superfamily overexpressed in many cancers and implicated in drug resistance and cancer stem cell survival.[3][4] Additionally, the inherent fluorescence of some dimethylaminobenzaldehyde derivatives has been harnessed to create probes for detecting metal ions and studying biological microenvironments.[5][6]

This document aims to serve as a practical resource for researchers, scientists, and drug development professionals by consolidating key technical information, including synthesis, quantitative biological data, and detailed experimental protocols.

Synthesis of Key Derivatives

The versatile benzaldehyde moiety of the this compound scaffold allows for the straightforward synthesis of a wide array of derivatives. The most prominent and biologically evaluated classes are chalcones and Schiff bases.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation followed by dehydration, known as the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[7]

General Procedure:

A solution of an appropriate acetophenone (1 equivalent) in ethanol is mixed with a solution of this compound (1 equivalent) in ethanol. To this stirred mixture, an aqueous solution of a strong base, such as potassium hydroxide (60%), is added dropwise. The reaction is typically stirred at room temperature for several hours (4-16 hours) to allow for the formation of the chalcone.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9] Upon completion, the reaction mixture is poured into cold water and acidified (e.g., with 10% HCl) to precipitate the crude chalcone. The solid product is then collected by filtration, washed with water until neutral, and purified by recrystallization from a suitable solvent like ethanol.[8]

Experimental Protocol: Synthesis of a 3-(Dimethylamino)phenyl Chalcone Derivative [8]

-

Materials:

-

Substituted acetophenone (0.1 mol)

-

This compound (0.1 mol)

-

Ethanol

-

Potassium hydroxide (60% aqueous solution)

-

Hydrochloric acid (10% aqueous solution)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

TLC plates (silica gel G) and developing chamber

-

Mobile phase (e.g., benzene:ethyl acetate 8:2)

-

Iodine chamber for visualization

-

-

Procedure:

-

Dissolve the substituted acetophenone (0.1 mol) in 15 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, dissolve this compound (0.1 mol) in 15 mL of ethanol.

-

Add the this compound solution to the acetophenone solution and stir the mixture at room temperature.

-

Slowly add the 60% potassium hydroxide solution dropwise to the reaction mixture using a dropping funnel over a period of 1.5 hours with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for an additional 14-16 hours.

-

Monitor the reaction progress by taking aliquots and running TLC analysis.

-

Once the reaction is complete, pour the mixture into 400 mL of ice-cold distilled water with constant stirring.

-

Acidify the mixture by slowly adding 10% HCl until the chalcone precipitates out as a solid.

-

Collect the precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral to litmus paper.

-

Dry the crude product and recrystallize from ethanol to obtain the purified chalcone.

-

Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.

-

Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde.[10] The reaction typically involves refluxing the reactants in a suitable solvent, often with an acid catalyst.

General Procedure:

This compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol. A primary amine (1 equivalent) is then added to this solution. A few drops of a catalyst, like concentrated sulfuric acid or glacial acetic acid, can be added to facilitate the reaction.[1][10] The mixture is then refluxed for a few hours. The formation of the Schiff base can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with a cold solvent, and purified by recrystallization.[10]

Experimental Protocol: Synthesis of a this compound Schiff Base [1]

-

Materials:

-

This compound

-

Aniline or a substituted aniline

-

Ethanol

-

Concentrated sulfuric acid (catalyst)

-

Reflux apparatus (round-bottom flask and condenser)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an equimolar amount of the desired aniline derivative to the flask.

-

Add 3-4 drops of concentrated sulfuric acid to the mixture as a catalyst.

-

Attach a condenser and reflux the reaction mixture for 3-4 hours with continuous stirring.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

The Schiff base will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base.

-

Confirm the structure of the synthesized compound using spectral methods such as IR and NMR.

-

Quantitative Data on Biological Activity

Derivatives of this compound have demonstrated significant biological activity, particularly as anticancer agents. The following tables summarize the in vitro cytotoxicity of selected chalcone and Schiff base derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of this compound Chalcone Derivatives

| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-1 | 4-methoxyacetophenone + benzaldehyde | T47D (Breast) | 72.44 µg/mL | [11] |

| Chalcone-2 | 4-methoxyacetophenone + 3-methoxybenzaldehyde | T47D (Breast) | 44.67 µg/mL | [11] |

| Chalcone-3 | Chalcone-3 (structure not specified) | MDA-MB-231 (Breast) | 17.98 µg/mL | [12] |

| Chalcone-4 | 4-methoxyacetophenone + 4-chlorobenzaldehyde | T47D (Breast) | 22.41 ppm | [11] |

| Hybrid 16 | Chalcone-N-aryl piperazine hybrid | Hela (Cervical) | 0.190 | [13] |

| Hybrid 16 | Chalcone-N-aryl piperazine hybrid | SGC7901 (Gastric) | 0.410 | [13] |

| Derivative 13 | Thiophene-containing chalcone | HeLa (Cervical) | 0.160 - 0.510 | [13] |

| Derivative 38 | Substituted chalcone | MCF-7 (Breast) | 0.028 | [13] |

| Derivative 39 | Substituted chalcone | MCF-7 (Breast) | 0.054 | [13] |

| Compound 4t | Chalcone derivative | A431 (Epidermoid) | 5.0 | [14] |

| Compound 1c | Chalcone derivative | A431 (Epidermoid) | 8.0 | [14] |

| Compound 2a | Chalcone derivative | A431 (Epidermoid) | 9.9 | [14] |

Table 2: Antimicrobial Activity of this compound Schiff Base Derivatives

| Compound ID | Derivative Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |

| Compound 3c | Diaminodipropylamine derivative | Candida | 24 | [15] |

| Compound 3e | Diaminodipropylamine derivative | S. aureus | 24-49 | [15] |

| General Schiff Bases | Aniline and substituted anilines | Gram-positive bacteria | >3 - 200 | [1] |

| General Schiff Bases | Aniline and substituted anilines | Gram-negative bacteria | 3.0 - 200 | [1] |

Table 3: ALDH Inhibitory Activity of Benzaldehyde Derivatives

| Compound ID | Derivative Structure | ALDH Isoform | IC50 (µM) | Reference |

| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 | [16] |

| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 | [16] |

Table 4: Photophysical Properties of a p-Dimethylaminobenzaldehyde Derivative

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield | Fluorescence Lifetime (ns) | Reference |

| BODIPY Derivative | Various | Solvent-dependent | Solvent-dependent | Lower in polar solvents | Lower in polar solvents | [6] |

Key Signaling Pathways and Experimental Workflows

Aldehyde Dehydrogenase (ALDH) Signaling in Cancer

ALDH enzymes, particularly isoforms like ALDH1A1 and ALDH1A3, are key players in cancer progression and therapy resistance. They contribute to the detoxification of cytotoxic aldehydes, reduce oxidative stress by scavenging reactive oxygen species (ROS), and are involved in the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation and proliferation.[4][17] The inhibition of ALDH is a promising therapeutic strategy to overcome chemoresistance and target cancer stem cells. The signaling network involving ALDH is complex and interconnected with other major cancer-related pathways such as Wnt/β-catenin, PI3K/Akt, and Notch.[18]

Caption: ALDH1A3 signaling pathway in cancer and point of inhibition.

Experimental Workflow for Synthesis and Evaluation

The development of novel derivatives of this compound for therapeutic applications follows a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.

Caption: General experimental workflow for derivative development.

Detailed Experimental Protocols

In Vitro ALDH Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory activity of test compounds against ALDH isoforms by monitoring the production of NADH.

Experimental Protocol: Fluorometric ALDH Inhibition Assay

-

Materials:

-

Recombinant human ALDH isoforms (e.g., ALDH1A3)

-

Aldehyde substrate (e.g., benzaldehyde or a specific substrate for the isoform)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well black microplates (for fluorescence)

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ALDH enzyme in assay buffer.

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare a stock solution of the aldehyde substrate in a suitable solvent.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations. Include a positive control (a known ALDH inhibitor) and a negative control (DMSO vehicle).

-

Add the ALDH enzyme to each well and incubate for 5-15 minutes at room temperature to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation:

-

Add NAD+ to each well.

-

Initiate the enzymatic reaction by adding the aldehyde substrate.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence plate reader.

-

Monitor the increase in NADH fluorescence (Ex: 340 nm, Em: 460 nm) over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental Protocol: MTT Cytotoxicity Assay

-

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered solution)

-

96-well clear microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Conclusion

The this compound scaffold and its derivatives represent a promising and versatile platform in medicinal chemistry and chemical biology. The straightforward synthesis of chalcone and Schiff base analogs has led to the discovery of potent anticancer agents, with ALDH inhibition being a key mechanism of action for many of these compounds. The inherent photophysical properties of this scaffold have also been successfully exploited in the design of fluorescent probes. This technical guide has provided a consolidated resource for researchers, offering detailed synthetic and experimental protocols, comparative quantitative data, and visual representations of relevant biological pathways and experimental workflows. It is anticipated that the information contained herein will facilitate further research and development of novel therapeutics and diagnostic tools based on this valuable chemical scaffold.

References

- 1. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New fluorescent probes for visual proteins Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ymerdigital.com [ymerdigital.com]

- 8. scialert.net [scialert.net]

- 9. jetir.org [jetir.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. journal.waocp.org [journal.waocp.org]

- 13. mdpi.com [mdpi.com]

- 14. Biological Evaluation and Molecular Dynamics Simulation of Chalcone Derivatives as Epidermal Growth Factor-Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting aldehyde dehydrogenase for prostate cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3-(Dimethylamino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzaldehyde, a mono-substituted benzaldehyde with a dimethylamino group at the meta position, serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-donating dimethylamino group, influence the reactivity of the aromatic ring and the aldehyde functionality. This technical guide provides an in-depth exploration of the role of this compound in key organic transformations, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the design and execution of novel synthetic strategies.

Core Synthetic Applications

This compound is a valuable precursor in a variety of condensation reactions, primarily utilized in the synthesis of chalcones and Schiff bases. These reactions leverage the electrophilic nature of the aldehyde's carbonyl carbon.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a cornerstone of carbon-carbon bond formation. This compound readily participates in this reaction to yield chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active compounds.

Quantitative Data for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |

| This compound | Acetophenone | 10% NaOH | Ethanol | 80.4 | [1] |

| This compound | 2-Acetylthiophene | 6M NaOH | Ethanol | 80 |

Experimental Protocol: Synthesis of (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one

This protocol details the synthesis of a thiophenic chalcone derivative from this compound.

-

Materials:

-

This compound

-

2-Acetylthiophene

-

Ethanol

-

6M Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

An equimolar ratio of this compound and 2-acetylthiophene is solubilized in ethanol.

-

A 6M aqueous solution of NaOH is added to the ethanolic solution of the reactants.

-

The reaction mixture is stirred, resulting in the formation of an orange-colored solid precipitate.

-

The solid product is isolated from the reaction mixture via vacuum filtration.

-

The isolated product can be further purified by recrystallization if necessary.

-

Reaction Workflow: Claisen-Schmidt Condensation

References

3-(Dimethylamino)benzaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzaldehyde is a commercially available aromatic aldehyde that has garnered significant attention in synthetic organic chemistry due to its utility as a versatile building block for the construction of a wide array of heterocyclic compounds. The presence of the electron-donating dimethylamino group at the meta-position of the benzene ring influences the reactivity of the aldehyde and imparts unique electronic properties to the resulting heterocyclic systems. These structural motifs are of considerable interest in medicinal chemistry and drug discovery, as they are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of various heterocyclic frameworks, including detailed experimental protocols, quantitative data, and insights into their potential biological mechanisms of action.

Synthesis of Heterocyclic Compounds from this compound

This compound serves as a key precursor in several classical and multi-component reactions for the synthesis of diverse heterocyclic systems.

Chalcones and their Transformation into Pyrazoles and Isoxazolines

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various five- and six-membered heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative.

Synthesis of (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one

A notable example is the synthesis of a thiophene-containing chalcone from this compound and 2-acetylthiophene.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | 2-Acetylthiophene | 6M NaOH | Ethanol | Not Specified | 80 |

Experimental Protocol: Synthesis of (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one

-

An equimolar ratio of this compound (13.44 mmol, 2.0 g) and 2-acetylthiophene (1.8 mL) are solubilized in ethanol.

-

6M NaOH is added to the solution, resulting in the formation of an orange-colored solid.

-

The product is isolated by vacuum filtration.

From Chalcones to Pyrazoles:

Chalcones derived from this compound can be further cyclized to afford pyrazole derivatives, which are known to possess a wide range of biological activities.

Experimental Protocol: Synthesis of Pyrazole Derivatives from Chalcones

-

A mixture of the chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in absolute ethanol (20 mL) containing glacial acetic acid (1 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from a suitable solvent.

Quinolines via Friedländer Synthesis

The Friedländer annulation is a classical method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. While direct use of this compound in a standard Friedländer synthesis is not typical as it lacks the ortho-amino group, its derivatives or related multi-component strategies can lead to quinoline structures. For instance, in multi-component reactions, this compound can be incorporated to form quinoline scaffolds.

A general representation of a three-component synthesis of quinolines is shown below:

Figure 1: Generalized workflow for the multi-component synthesis of quinolines.

Coumarins via Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for the synthesis of coumarins, involving the reaction of a salicylaldehyde derivative with an active methylene compound. Although this compound is not a salicylaldehyde, it can react with active methylene compounds in Knoevenagel-type condensations to form intermediates that can be used in subsequent reactions to build other heterocyclic systems.

Experimental Protocol: General Knoevenagel Condensation [1][2]

-

In a reaction vessel, combine the aldehyde (e.g., this compound) (1 mmol), an active methylene compound (1 mmol), and a catalyst (e.g., piperidine, ammonium acetate).

-

The reaction can be carried out in a solvent (e.g., ethanol) or under solvent-free conditions.

-

The mixture is stirred at room temperature or heated to reflux for a specified time (typically 2-18 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Indole Derivatives

This compound can be utilized in multi-component reactions to synthesize substituted indole derivatives. For instance, a one-pot three-component coupling reaction of a benzaldehyde, an aniline, and an indole can be employed.

Quantitative Data for the Synthesis of 3-Substituted Indoles [3]

| Aldehyde | Aniline | Indole | Catalyst | Solvent | Yield (%) |

| 4-Chlorobenzaldehyde | N-Methylaniline | Indole | Yb(OTf)₃-SiO₂ | Acetonitrile | 92 |

| Benzaldehyde | N-Methylaniline | Indole | Yb(OTf)₃-SiO₂ | Acetonitrile | 85 |

| 4-Methoxybenzaldehyde | N-Methylaniline | Indole | Yb(OTf)₃-SiO₂ | Acetonitrile | 88 |